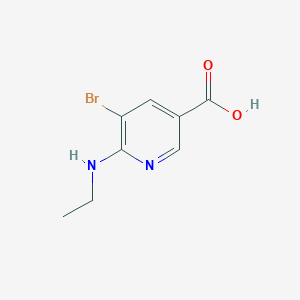![molecular formula C12H12N2O4S B13014673 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dioxidobenzoisothiazole moiety linked to a pyrrolidine carboxylic acid group. The presence of the dioxidobenzoisothiazole ring imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoisothiazole derivatives with pyrrolidine carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate as an intermediate has been documented .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidobenzoisothiazole ring to its corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoisothiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The dioxidobenzoisothiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(1,1-Dioxidobenzo[d]isothiazol-3-yl)proline: Similar in structure but with a proline moiety instead of pyrrolidine.
3-(1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanenitrile: Contains a hydrazinyl group, offering different reactivity and applications.
(1,1-Dioxidobenzo[d]isothiazol-3-yl)thioacetonitrile: Features a thioacetonitrile group, which imparts unique chemical properties.
Uniqueness
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid stands out due to its specific combination of the dioxidobenzoisothiazole ring and pyrrolidine carboxylic acid. This unique structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.30 g/mol |
IUPAC名 |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-12(16)8-5-6-14(7-8)11-9-3-1-2-4-10(9)19(17,18)13-11/h1-4,8H,5-7H2,(H,15,16) |
InChIキー |
DIMUJPMWCNNFRY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)

![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)


![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)



